

# (S)-1-N-Boc-2-Methylpiperazine CAS number

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## Compound of Interest

Compound Name: (S)-1-N-Boc-2-Methylpiperazine

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## An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine

CAS Number: 169447-70-5

This technical guide provides comprehensive information on **(S)-1-N-Boc-2-methylpiperazine**, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.

## Physicochemical and Structural Data

**(S)-1-N-Boc-2-methylpiperazine**, with the CAS number 169447-70-5, is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the N1 position.[1][2][3] This strategic protection allows for selective functionalization at the unprotected N4 position, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of (S)-1-N-Boc-2-Methylpiperazine

Property	Value	Reference(s)
CAS Number	169447-70-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	200.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Yellow Oil / Solid	<a href="#">[2]</a>
Boiling Point	268.7 °C at 760 mmHg	<a href="#">[5]</a>
Density	0.998 g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	116.3 °C	<a href="#">[5]</a>
Purity	≥97%	<a href="#">[6]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[7]</a>
Storage	Store at room temperature or 2-8 °C under inert gas	<a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	DATRVIMZZZVHMP-QMMMGPOBSA-N	
SMILES	C[C@H]1CNCCN1C(=O)OC(C)C	

## Experimental Protocols

The synthesis of **(S)-1-N-Boc-2-methylpiperazine** involves the selective protection of one nitrogen atom in (S)-2-methylpiperazine. A common and effective laboratory-scale procedure is detailed below.

### Synthesis of (S)-1-N-Boc-2-methylpiperazine

This protocol describes a three-stage synthesis process with a final purification step.

Materials:

- (S)-2-methylpiperazine

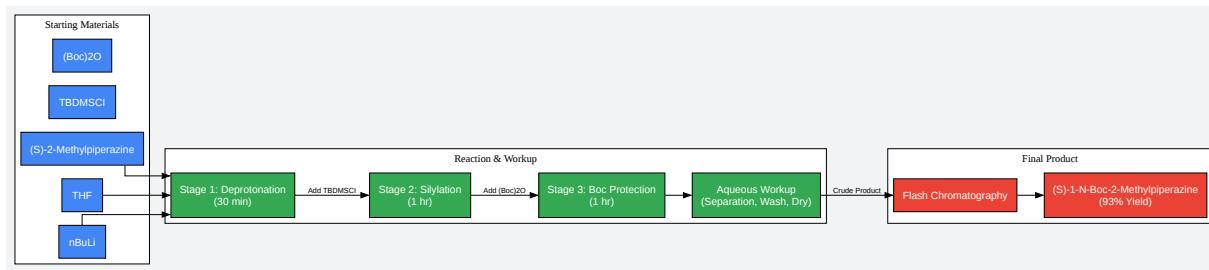
- Tetrahydrofuran (THF)
- n-Butyllithium (nBuLi, 1.6 M in hexanes)
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Deionized Water (H<sub>2</sub>O)
- Brine (saturated NaCl solution)
- Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for chromatography
- Eluent: 5% Methanol / 2% Ammonium Hydroxide / 93% Dichloromethane

#### Procedure:

- Stage 1: Deprotonation. In a suitable reaction vessel, dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 mL). At room temperature, add nBuLi (25 mL, 1.6 M in hexanes, 40 mmol). Stir the resulting solution for 30 minutes.[2]
- Stage 2: Silylation. To the reaction mixture, add TBDMSCl (3.04 g, 20 mmol). Continue stirring for 1 hour.[2]
- Stage 3: Boc Protection. Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) (5.2 g, 24 mmol) to the solution and stir for an additional hour.[2]
- Workup. Quench the reaction by diluting the solution with H<sub>2</sub>O (50 mL). Separate the organic layer, wash it with brine (50 mL), and dry it over anhydrous Na<sub>2</sub>SO<sub>4</sub>.[2]
- Concentration. Remove the solvent under vacuum to obtain the crude product.[2]
- Purification. Purify the crude product by flash chromatography on a silica gel column using an eluent system of 5% MeOH / 2% NH<sub>4</sub>OH / 93% CH<sub>2</sub>Cl<sub>2</sub>. This yields the final product, **(S)-1-N-Boc-2-methylpiperazine**, as a yellow oil (3.7 g, 93% yield).[2]

## Characterization Data:

- LC/MS: m/z, 201 (M+H)<sup>+</sup>[\[2\]](#)
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[\[2\]](#)

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Caption: Synthesis workflow for **(S)-1-N-Boc-2-methylpiperazine**.

## Applications in Drug Discovery

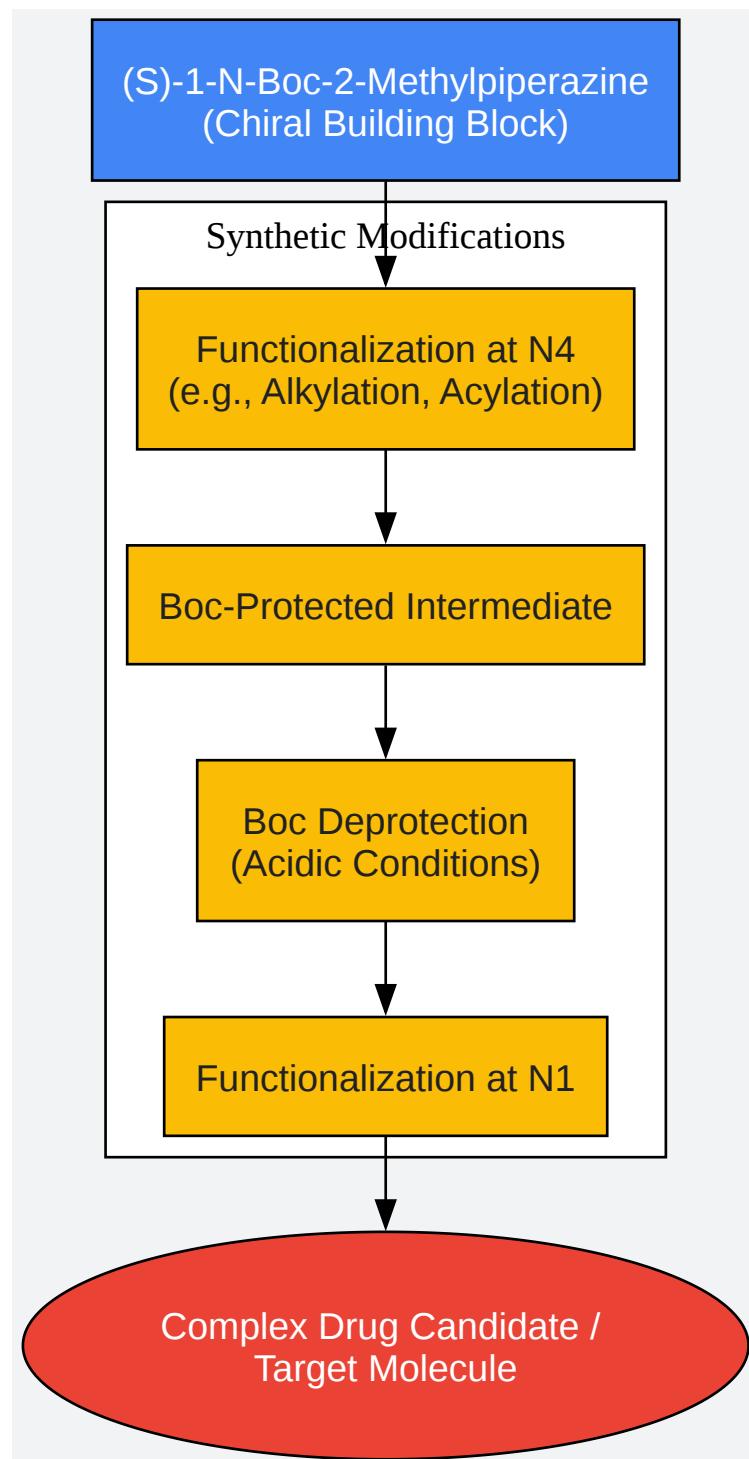
The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[8\]](#)[\[9\]](#)[\[10\]](#) Its presence can improve the pharmacokinetic profile of drug candidates by increasing solubility and bioavailability.[\[9\]](#)[\[10\]](#) **(S)-1-N-Boc-2-**

**methylpiperazine** serves as a versatile chiral building block for introducing this important moiety into complex target molecules.

The Boc protecting group allows for selective reactions at the free secondary amine, such as alkylation, acylation, or reductive amination. The Boc group can then be removed under acidic conditions to reveal the second amine for further functionalization, providing a high degree of synthetic flexibility.

#### Key Applications:

- **Synthesis of Bioactive Molecules:** It is a crucial intermediate for synthesizing a wide range of compounds targeting the central nervous system (CNS), infectious diseases, and cancer.[\[8\]](#) [\[9\]](#)
- **PDE4-Muscarinic Antagonists:** The compound has been specifically used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores which act as PDE4-muscarinic antagonists. [\[3\]](#)
- **Kinase Inhibitors:** The piperazine scaffold is a common component in kinase inhibitors designed to interfere with cancer cell signaling pathways.[\[8\]](#)



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Caption: Role as a building block in synthetic drug development.

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